molecular formula C9H8N2O B141985 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 143982-39-2

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B141985
CAS No.: 143982-39-2
M. Wt: 160.17 g/mol
InChI Key: ZUQFHQQPWQVWSO-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

The synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. Common methods include:

    Condensation Reactions: These involve the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine ring.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.

    Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.

    Aminooxygenation and Hydroamination Reactions: These involve the addition of amino and oxygen groups to the imidazo[1,2-a]pyridine ring.

Chemical Reactions Analysis

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include palladium catalysts, radical initiators, and various oxidizing and reducing agents. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQFHQQPWQVWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454938
Record name 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143982-39-2
Record name 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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